molecular formula C13H12N2O3S B14692496 4-Amino-3-benzoylbenzenesulfonamide CAS No. 32224-65-0

4-Amino-3-benzoylbenzenesulfonamide

Cat. No.: B14692496
CAS No.: 32224-65-0
M. Wt: 276.31 g/mol
InChI Key: UVNQEGLJYRXTJE-UHFFFAOYSA-N
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Description

4-Amino-3-benzoylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzoylbenzenesulfonamide typically involves the reaction of 4-amino-3-nitrobenzenesulfonamide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzoylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-Amino-3-benzoylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-benzoylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation . The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-benzoylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy .

Properties

CAS No.

32224-65-0

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-amino-3-benzoylbenzenesulfonamide

InChI

InChI=1S/C13H12N2O3S/c14-12-7-6-10(19(15,17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,17,18)

InChI Key

UVNQEGLJYRXTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)N

Origin of Product

United States

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